molecular formula C6H4F3N3O2 B8709673 3-Amino-5-trifluoromethylpyrazine-2-carboxylic acid

3-Amino-5-trifluoromethylpyrazine-2-carboxylic acid

Cat. No. B8709673
M. Wt: 207.11 g/mol
InChI Key: OZMUCSYTBBYNTK-UHFFFAOYSA-N
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Patent
US09056867B2

Procedure details

To a stirring solution of 3-amino-5-trifluoromethyl-pyrazine-2-carboxylic acid ethyl ester (Intermediate 1) (0.5 g, 2.126 mmol) in dry ethanol (5 ml), 2M NaOH (5.32 ml, 10.63 mmol) was added. The yellow solution was stirred at RT. After 5 minutes, the reaction mixture was poured into water (15 ml) and the pH adjusted to pH 6 by addition of 1M HCl. The yellow precipitate formed was filtered under vacuum and dried to yield the title compound. 1H NMR (400 MHz, DMSO-d6) δ 13.65 (1H, s), 8.3 (1H, s), 7.86 (2H, br s)
Name
3-amino-5-trifluoromethyl-pyrazine-2-carboxylic acid ethyl ester
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.32 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:11]([NH2:12])=[N:10][C:9]([C:13]([F:16])([F:15])[F:14])=[CH:8][N:7]=1)=[O:5])C.[OH-].[Na+].O.Cl>C(O)C>[NH2:12][C:11]1[C:6]([C:4]([OH:5])=[O:3])=[N:7][CH:8]=[C:9]([C:13]([F:16])([F:15])[F:14])[N:10]=1 |f:1.2|

Inputs

Step One
Name
3-amino-5-trifluoromethyl-pyrazine-2-carboxylic acid ethyl ester
Quantity
0.5 g
Type
reactant
Smiles
C(C)OC(=O)C1=NC=C(N=C1N)C(F)(F)F
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=NC=C(N=C1N)C(F)(F)F
Name
Quantity
5.32 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The yellow solution was stirred at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The yellow precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered under vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC=1C(=NC=C(N1)C(F)(F)F)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.